2-(2-Phenylacetamido)Acetic Acid, also known by its chemical formula C10H11NO3 and CAS number 500-98-1, is an organic compound that features both amide and carboxylic acid functional groups. This compound is part of the broader category of phenylacetamide derivatives, which are known for their diverse biological activities. The structure consists of a phenyl group attached to an acetamido group, which is further connected to acetic acid, making it a unique structure with potential pharmaceutical applications.
This compound can be synthesized through various chemical processes, often involving the reaction of phenylacetyl derivatives with acetic acid or its derivatives. It is commonly found in research contexts related to medicinal chemistry and drug development.
2-(2-Phenylacetamido)Acetic Acid is classified as an amide due to the presence of the amide functional group (-CONH-), and as a carboxylic acid because of its -COOH group. It falls under the category of phenylacetamides, which are compounds derived from phenylacetic acid.
The synthesis of 2-(2-Phenylacetamido)Acetic Acid can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. For example, using a catalytic amount of acid or base can facilitate the reaction while minimizing side products.
The molecular structure of 2-(2-Phenylacetamido)Acetic Acid can be represented as follows:
This indicates that the compound contains:
2-(2-Phenylacetamido)Acetic Acid can participate in various chemical reactions, including:
The hydrolysis reaction typically involves heating the compound in an aqueous solution with a strong acid or base, while esterification requires the presence of an alcohol and a catalyst such as sulfuric acid.
The mechanism of action for 2-(2-Phenylacetamido)Acetic Acid primarily relates to its potential biological activity:
Research indicates that similar compounds exhibit anti-inflammatory and analgesic properties, suggesting potential therapeutic uses for this compound in pain management.
2-(2-Phenylacetamido)Acetic Acid has several notable applications in scientific research:
2-(2-Phenylacetamido)acetic acid, commonly known as phenylacetylglycine (PAG) or phenaceturic acid, is an endogenous acylglycine metabolite formed through the conjugation of phenylacetic acid (PAA) with glycine. This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT, EC 2.3.1.13), which utilizes acyl-CoA intermediates. The process occurs in two key stages:
This pathway serves as a critical detoxification mechanism, facilitating the renal excretion of aromatic acids. Notably, the enzyme exhibits substrate promiscuity, accepting diverse acyl groups, but demonstrates highest affinity for phenylacetyl-CoA in mammalian liver mitochondria [8]. Recent studies in engineered Escherichia coli have identified tryptophan 2-monooxygenase (iaaM) from Pseudomonas savastanoi as an alternative bacterial catalyst capable of initiating PAA biosynthesis from phenylalanine, though this route is evolutionarily distinct from mammalian systems [1].
Table 1: Enzymatic Steps in PAG Biosynthesis
Substrate | Enzyme | Cofactors | Product |
---|---|---|---|
Phenylacetic acid | Acyl-CoA synthetase | ATP, CoA | Phenylacetyl-CoA |
Phenylacetyl-CoA | Glycine N-acyltransferase | Glycine | PAG + CoA |
L-Phenylalanine | Tryptophan 2-monooxygenase* | O₂, NADH | Phenylpyruvate → PAA** |
Bacterial enzyme only [1]; *Via oxidative decarboxylation
PAG has emerged as a significant biomarker in urinary metabolomic profiling due to its sensitivity to metabolic disruptions:
Analytical challenges persist due to:
Table 2: Diagnostic Performance of PAG in Human Studies
Pathology | Sample Size (Case/Control) | Detection Method | AUC | Key Metabolite Partners |
---|---|---|---|---|
Bladder Cancer | 29/15 | UPLC-MS | 0.983 | Phenylacetate, acylcarnitines |
Phospholipidosis* | Preclinical models | NMR/LC-MS | N/A | Bis(monoacylglycero)phosphates |
Lupus Nephritis | Under investigation | GC-MS/LC-MS | - | Fatty acids, TCA cycle intermediates |
*Primarily rodent data [3] [8]
PAG excretion exhibits marked species-specific differences rooted in detoxification biochemistry:
Notably, the absence of significant PAG in human urine complicates direct translation of rodent toxicology findings. However, its reliability in canine models positions PAG as a robust nonclinical safety biomarker [8].
Table 3: Comparative PAG Excretion Across Species
Species | Detection Status | Dominant PAA Conjugate | Quantitative Range (μmol/24h) | Regulatory Relevance |
---|---|---|---|---|
Human | Trace/controversial | Phenylacetylglutamine | Not established | Limited |
Canine | Abundant | PAG | 50-200 | Drug safety assessment |
Rat/Mouse | Abundant | PAG | 30-150 | Phospholipidosis screening |
Nonhuman Primate | Low | Mixed PAG/glutamine | 5-20 | Species discordance monitoring |
Comprehensive Compound Identification
Table 4: Chemical Identifiers for 2-(2-Phenylacetamido)Acetic Acid
Chemical Property | Identifier |
---|---|
IUPAC Name | 2-(2-Phenylacetamido)acetic acid |
Synonyms | Phenylacetylglycine, Phenaceturic acid, Phenylacetyl glycine, N-(2-Phenylacetyl)glycine |
CAS Registry Number | 500-98-1 |
Molecular Formula | C₁₀H₁₁NO₃ |
SMILES | OC(=O)CNC(=O)CC1=CC=CC=C1 |
InChI Key | UTYVDVLMYQPLQB-UHFFFAOYSA-N |
Endogenous Status | Mammalian metabolite (rodents, canines) |
Concluding Remarks
2-(2-Phenylacetamido)acetic acid exemplifies the intersection of evolutionary biochemistry and translational diagnostics. Its species-dependent production underscores the necessity of contextualizing metabolomic data within physiological frameworks, particularly when bridging preclinical and clinical studies. Future research should prioritize: 1) Standardizing analytical differentiation between PAG and phenylacetylglutamine in human studies; and 2) Elucidating microbial contributions to host PAG variations through microbiome-metabolome integration.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7